molecular formula C9H10N4O2S B12919563 4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide CAS No. 57241-10-8

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide

Cat. No.: B12919563
CAS No.: 57241-10-8
M. Wt: 238.27 g/mol
InChI Key: NUOOWPBYCMKMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-methyl-substituted benzene ring linked to a 2H-1,2,3-triazol-4-yl group. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, antifungal, and enzyme-inhibitory activities.

Properties

CAS No.

57241-10-8

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

4-methyl-N-(2H-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)12-9-6-10-13-11-9/h2-6H,1H3,(H2,10,11,12,13)

InChI Key

NUOOWPBYCMKMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis generally follows two main stages:

Detailed Preparation Methods

Sulfonamide Formation

The starting point is often 4-methylbenzenesulfonyl chloride or a related sulfonyl chloride derivative, which reacts with an amine or hydrazine derivative to form the sulfonamide linkage.

  • A typical procedure involves reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate or an amine under basic conditions (e.g., in the presence of sodium acetate or potassium carbonate) in a suitable solvent such as acetone or ethanol.
  • Reaction conditions: reflux temperature (80–85 °C), reaction time around 8 hours.
  • The product is isolated by filtration after acidification and purified by recrystallization or chromatography.
  • Yields reported for similar sulfonamide syntheses are generally high, around 80–90%.

Construction of the 1,2,3-Triazole Ring

Two main synthetic routes are employed for the triazole ring incorporation:

Cycloaddition ("Click Chemistry")
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method.
  • Procedure:
    • Prepare an alkyne-functionalized sulfonamide intermediate, e.g., N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide.
    • React this intermediate with an organic azide (e.g., sodium azide or phenyl azide) in a solvent mixture such as tert-butanol/water (1:1).
    • Add copper sulfate pentahydrate and sodium ascorbate as the catalytic system.
    • Stir at room temperature until completion (monitored by TLC).
    • Purify the product by column chromatography.
  • Yields for this step range from 52% to 98% depending on substrates and conditions.
Hydrazine-Mediated Cyclization
  • An alternative approach involves treating sulfonamide hydrazides with reagents like dimethyl N-cyanoiminodithiocarbonate followed by hydrazine hydrate to form the triazole ring.
  • Typical conditions:
    • Reflux in acetone with potassium carbonate for 18 hours.
    • Subsequent reaction with hydrazine hydrate in acetonitrile or ethanol at reflux.
  • This two-step sequence efficiently produces N-(2H-1,2,3-triazol-4-yl) sulfonamides with good yields.

Representative Experimental Data

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonamide formation 4-methylbenzenesulfonyl chloride + hydrazine hydrate + sodium acetate Ethanol 80–85 °C 8 h 82 Dark brown powder, recrystallized
Cycloaddition (CuAAC) Alkyne sulfonamide + phenyl azide + CuSO4 + sodium ascorbate t-BuOH/H2O (1:1) Room temperature 2–24 h 52–98 Purified by silica gel chromatography
Hydrazine-mediated cyclization Sulfonamide + dimethyl N-cyanoiminodithiocarbonate + K2CO3, then hydrazine hydrate Acetone, then acetonitrile/ethanol Reflux 18 h + reflux Good Two-step reaction sequence

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Column chromatography on silica gel or alumina with eluents such as dichloromethane/methanol mixtures is employed for purification.
  • Recrystallization from ethanol or other solvents enhances purity.
  • Characterization includes melting point determination, FTIR, and NMR spectroscopy to confirm structure.

Summary of Research Findings

  • The hydrazine-mediated cyclization method provides a convenient two-step synthesis of 1,2,3-triazole sulfonamides with good yields and mild conditions.
  • The CuAAC "click" reaction is highly efficient for attaching triazole rings to sulfonamide scaffolds, offering high regioselectivity and yields.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence yield and purity.
  • Purification by chromatography and recrystallization is essential to obtain analytically pure compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of N-alkylated sulfonamides, while oxidation and reduction can yield various oxidized or reduced forms of the triazole ring.

Scientific Research Applications

4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.

    Materials Science: The triazole ring imparts unique electronic properties to the compound, making it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

  • This analog is explicitly noted for its antimicrobial and antifungal activities, serving as a precursor in drug development and drug delivery systems . Key Applications: Enzyme inhibition, antimicrobial agents, and drug delivery optimization.
  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: This compound replaces the triazole group with an anilinopyridinyl moiety. Its synthesis via reaction with 4-methylbenzenesulfonyl chloride highlights modular approaches to sulfonamide diversification .

Variations in the Heterocyclic Group

  • N-(Methylsulfonyl)-N-(4-(2-(tetrahydrofuran-2-yl)-2H-1,2,3-triazol-4-yl)phenyl)methane sulfonamide :
    This derivative features a 2H-1,2,3-triazol-4-yl group substituted with a tetrahydrofuran (THF) moiety. The THF group increases steric bulk and oxygen-based hydrogen bonding capacity, which could enhance solubility or target specificity. Synthesized via Cu(I)-catalyzed click chemistry (50% yield), this highlights the role of regioselective triazolization in structural diversification .

  • Its extended alkyl chain may facilitate self-assembly in drug delivery systems .

Crystallography and Conformational Analysis

  • Tools like SHELXL (for refinement) and ORTEP (for visualization) are critical in resolving the crystal structures of sulfonamide derivatives. These methods enable precise analysis of bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • Example: In 2-{4-Methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]benzenesulfonamido}ethyl 4-methylbenzenesulfonate, the sulfonamide group adopts a planar conformation, facilitating stable crystal packing .

Data Tables

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Compound Name Substituent (Benzene) Heterocycle/Linker Key Applications Evidence
4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide Methyl 2H-1,2,3-triazol-4-yl Antimicrobial (inferred), drug delivery -
4-Bromo-N-(2H-1,2,3-triazol-4-yl)benzenesulfonamide Bromo 2H-1,2,3-triazol-4-yl Antimicrobial, enzyme inhibition
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Methyl 2-Anilinopyridin-3-yl Pharmaceutical intermediates
4-Methyl-N-{6-[(4-methylbenzene)sulfonamido]hexyl}benzene-1-sulfonamide Methyl Hexane-linked bis-sulfonamide Drug delivery, structural studies

Biological Activity

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with 1,2,3-triazole moieties. The compound can be synthesized through various methods including click chemistry, which allows for efficient formation of the triazole ring under mild conditions.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that 1,2,3-triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and other vital cellular processes. The sulfonamide group enhances this activity by acting as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Anticancer Activity

Recent investigations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For example, it has shown effectiveness against U251 (human glioma) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent antiproliferative properties.

Cell Line IC50 Value (µM)
U25115
MCF-720
A54925

Cardiovascular Effects

Another area of interest is the cardiovascular effects of this compound. Studies utilizing isolated rat heart models have indicated that certain sulfonamide derivatives can modulate perfusion pressure and coronary resistance. Specifically, compounds similar to this compound have been shown to decrease perfusion pressure in a time-dependent manner, suggesting a potential mechanism involving calcium channel inhibition.

The mechanism of action for this compound appears to be multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase.
  • Induction of Apoptosis : The triazole moiety triggers apoptotic pathways in cancer cells by activating caspases.
  • Calcium Channel Modulation : The compound may interact with calcium channels to influence cardiovascular parameters.

Case Studies

A recent study published in the Brazilian Journal of Science investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings suggested that compounds with structural similarities to this compound could significantly alter cardiovascular dynamics through calcium channel interactions .

Q & A

Spectroscopy :

  • NMR (¹H, ¹³C) to confirm substituent positions and purity.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsional conformations, and hydrogen-bonding interactions (e.g., Acta Crystallographica Section E protocols) .

Mass Spectrometry (ESI-MS) to verify molecular weight .

Q. What are the known biological activities of sulfonamide-triazole hybrids?

  • Methodology :

In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., broth microdilution for MIC values).

Mechanistic Studies :

  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • Molecular docking to predict binding interactions with target proteins .
    • Reported Activities : Anticancer, antimicrobial, and anti-inflammatory properties observed in structurally similar sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

Meta-analysis : Compare experimental conditions (e.g., cell lines, solvent systems, concentration ranges).

Reproducibility Checks : Validate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups, triazole position) to isolate contributing factors .

  • Example : Discrepancies in IC₅₀ values may arise from differences in cellular uptake or metabolic stability .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.

Thermogravimetric Analysis (TGA) : Assess thermal stability.

Prodrug Design : Modify sulfonamide or triazole groups to enhance solubility and reduce hydrolysis .

  • Key Insight : Introducing electron-withdrawing groups on the benzene ring can improve resistance to oxidative degradation .

Q. How does this compound compare to structurally related sulfonamides in terms of reactivity?

  • Methodology :

Comparative Reactivity Screening : Test reactions with common reagents (e.g., LiAlH₄ for reduction, H₂O₂ for oxidation).

Computational Analysis : Use DFT calculations to compare frontier molecular orbitals (FMOs) and predict sites of electrophilic/nucleophilic attack .

  • Findings : The triazole ring enhances π-π stacking interactions but may reduce electrophilic substitution rates compared to pyrazole analogs .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Triazole FormationCuI, DIPEA, DMF, 80°C65–75
Sulfonamide Coupling4-methylbenzenesulfonyl chloride, K₂CO₃, THF85–90

Table 2 : Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀, μM)TargetReference
4-Methyl-N-(1H-indazol-5-yl)benzenesulfonamide12.3 (COX-2 inhibition)Anti-inflammatory
N-(4-chlorophenyl)-triazole-sulfonamide8.7 (MCF-7 cells)Anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.